2-(cyclopropylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-(cyclopropylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a cyclopropylamino group, and a sulfamoylphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide typically involves multistep organic reactions. One common method includes the reaction of 2-thioxothiazolidin-4-one with cyclopropylamine and 4-sulfamoylphenyl ethyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the sulfamoylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(cyclopropylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Shares a similar thiazole core but differs in the substituents attached to the ring.
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine: Another compound with a sulfamoylphenyl group, used as a CDK inhibitor.
Uniqueness
2-(cyclopropylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide is unique due to its combination of a thiazole ring, cyclopropylamino group, and sulfamoylphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N4O3S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(cyclopropylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4O3S2/c16-24(21,22)12-5-1-10(2-6-12)7-8-17-14(20)13-9-23-15(19-13)18-11-3-4-11/h1-2,5-6,9,11H,3-4,7-8H2,(H,17,20)(H,18,19)(H2,16,21,22) |
InChI Key |
ZOSSCPLEKQNMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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